molecular formula C14H19N3O7S2 B12780725 N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid CAS No. 248958-47-6

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid

Cat. No.: B12780725
CAS No.: 248958-47-6
M. Wt: 405.5 g/mol
InChI Key: LOUBXNMXUJWELA-UHFFFAOYSA-N
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Description

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxepine ring, a sulfonyl group, and a carboxamide group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid typically involves multiple steps One common method includes the reaction of a benzoxepine derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl groupThe final step involves the addition of the diaminomethylidene group under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxepines, sulfonamides, and amides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its benzoxepine ring structure, coupled with the sulfonyl and carboxamide groups, makes it distinct from other similar compounds .

Properties

CAS No.

248958-47-6

Molecular Formula

C14H19N3O7S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid

InChI

InChI=1S/C13H15N3O4S.CH4O3S/c1-21(18,19)10-4-2-3-8-7-9(5-6-20-11(8)10)12(17)16-13(14)15;1-5(2,3)4/h2-4,7H,5-6H2,1H3,(H4,14,15,16,17);1H3,(H,2,3,4)

InChI Key

LOUBXNMXUJWELA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1OCCC(=C2)C(=O)N=C(N)N.CS(=O)(=O)O

Origin of Product

United States

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